Cas no 300394-85-8 (Methyl 6-fluoro-3-methyl-2-nitrobenzoate)

Methyl 6-fluoro-3-methyl-2-nitrobenzoate is a fluorinated aromatic ester with a nitro substituent, offering versatile reactivity in organic synthesis. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (ester) groups enhances its utility in regioselective transformations, particularly in pharmaceutical and agrochemical intermediates. The fluorine atom improves metabolic stability and bioavailability in derivative compounds, while the nitro group facilitates further functionalization via reduction or nucleophilic substitution. Its crystalline solid form ensures ease of handling and storage. This compound is particularly valued in medicinal chemistry for constructing complex heterocycles and as a precursor in the development of bioactive molecules. High purity grades are available for research and industrial applications.
Methyl 6-fluoro-3-methyl-2-nitrobenzoate structure
300394-85-8 structure
Product Name:Methyl 6-fluoro-3-methyl-2-nitrobenzoate
CAS No:300394-85-8
MF:C9H8FNO4
MW:213.162526130676
CID:3110752
PubChem ID:3815655
Update Time:2025-05-23

Methyl 6-fluoro-3-methyl-2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-fluoro-3-methyl-2-nitrobenzoate
    • 300394-85-8
    • Inchi: 1S/C9H8FNO4/c1-5-3-4-6(10)7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3
    • InChI Key: BWNLEGADHFMVAO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=C(C=1C(=O)OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 213.04373590Da
  • Monoisotopic Mass: 213.04373590Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 72.1Ų

Methyl 6-fluoro-3-methyl-2-nitrobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015013521-250mg
Methyl 6-fluoro-3-methyl-2-nitrobenzoate
300394-85-8 97%
250mg
$499.20 2023-09-02
Alichem
A015013521-500mg
Methyl 6-fluoro-3-methyl-2-nitrobenzoate
300394-85-8 97%
500mg
$863.90 2023-09-02
Alichem
A015013521-1g
Methyl 6-fluoro-3-methyl-2-nitrobenzoate
300394-85-8 97%
1g
$1475.10 2023-09-02

Additional information on Methyl 6-fluoro-3-methyl-2-nitrobenzoate

Recent Advances in the Synthesis and Applications of Methyl 6-fluoro-3-methyl-2-nitrobenzoate (CAS: 300394-85-8)

Methyl 6-fluoro-3-methyl-2-nitrobenzoate (CAS: 300394-85-8) is a fluorinated nitrobenzoate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer. The presence of both fluorine and nitro groups in its structure enhances its reactivity, making it a versatile building block for further chemical modifications.

A recent study published in the Journal of Medicinal Chemistry highlighted the role of Methyl 6-fluoro-3-methyl-2-nitrobenzoate in the synthesis of fluoroquinolone analogs. Researchers demonstrated that this compound could be efficiently converted into intermediates for antibiotics with improved efficacy against resistant bacterial strains. The study employed a multi-step synthetic route, starting with the nitration of a fluoro-substituted benzoate, followed by methylation. The resulting product exhibited high purity and yield, underscoring its potential for scalable production.

In another groundbreaking research effort, scientists investigated the application of Methyl 6-fluoro-3-methyl-2-nitrobenzoate in the development of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancer. The study, published in Bioorganic & Medicinal Chemistry Letters, detailed the synthesis of a series of compounds derived from Methyl 6-fluoro-3-methyl-2-nitrobenzoate, which showed promising inhibitory activity against specific kinase targets. Molecular docking studies further validated the binding affinity of these derivatives, suggesting their potential as lead compounds for anticancer drug development.

Beyond its applications in drug discovery, Methyl 6-fluoro-3-methyl-2-nitrobenzoate has also been explored in material science. A recent report in ACS Applied Materials & Interfaces described its use as a precursor for the synthesis of fluorinated polymers with unique optical properties. These polymers exhibited enhanced stability and fluorescence, making them suitable for applications in optoelectronic devices and sensors. The study emphasized the compound's role in advancing the design of functional materials with tailored properties.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of Methyl 6-fluoro-3-methyl-2-nitrobenzoate. A recent review in Organic Process Research & Development discussed optimization strategies for its production, including the use of green chemistry principles to minimize waste and improve efficiency. The review also highlighted the importance of rigorous analytical methods, such as HPLC and NMR, to ensure the compound's quality and consistency.

In conclusion, Methyl 6-fluoro-3-methyl-2-nitrobenzoate (CAS: 300394-85-8) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug discovery and material science, underscores its significance in advancing scientific and technological innovations. Future research efforts should focus on addressing synthetic challenges and exploring new applications to fully harness its potential.

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